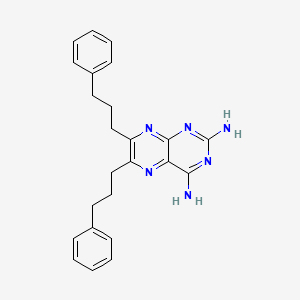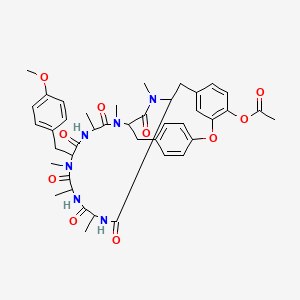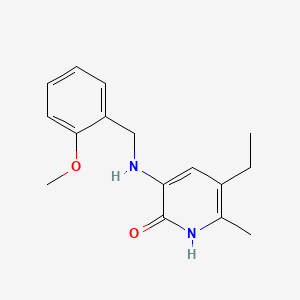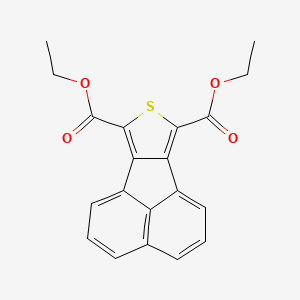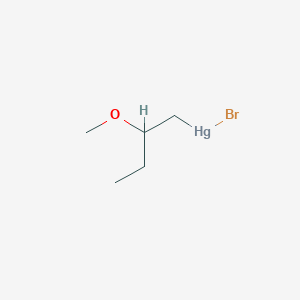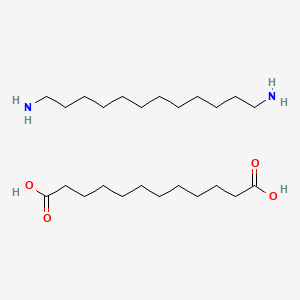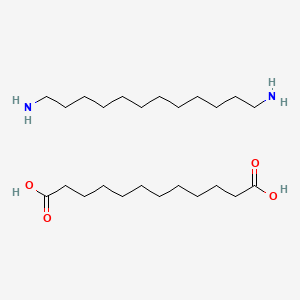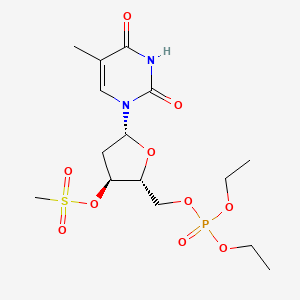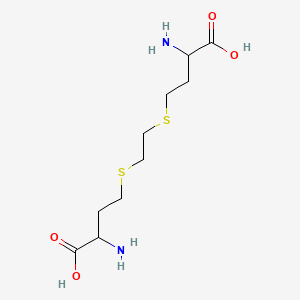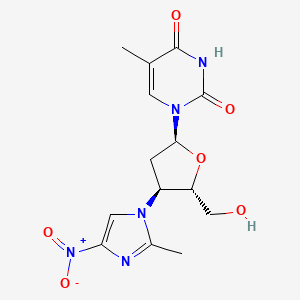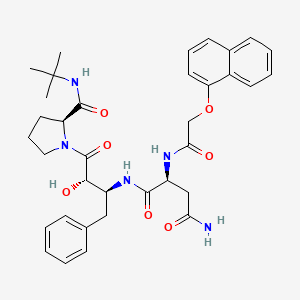
(2S)-N-(3-((2S)-2-(N-(tert-Butyl)carbamoyl)pyrrolidinyl)(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-3-carbamoyl-2-(2-naphthyloxyacetylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-N-(3-((2S)-2-(N-(tert-Butyl)carbamoyl)pyrrolidinyl)(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-3-carbamoyl-2-(2-naphthyloxyacetylamino)propanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including carbamoyl, hydroxy, and naphthyloxyacetylamino groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolidinyl and naphthyloxyacetylamino moieties. Typical synthetic routes may include:
Formation of the Pyrrolidinyl Moiety: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Naphthyloxyacetylamino Group: This step may involve the reaction of a naphthol derivative with an acylating agent.
Coupling Reactions: The final steps may involve coupling the intermediate compounds using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyloxyacetylamino group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: Carbodiimides, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity.
Altering Cellular Pathways: Affecting signaling pathways within cells.
相似化合物的比较
Similar Compounds
(2S)-N-(3-((2S)-2-(N-(tert-Butyl)carbamoyl)pyrrolidinyl)(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-3-carbamoyl-2-(2-naphthyloxyacetylamino)propanamide: A similar compound with slight variations in functional groups.
This compound: Another similar compound with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
141171-77-9 |
|---|---|
分子式 |
C35H43N5O7 |
分子量 |
645.7 g/mol |
IUPAC 名称 |
(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide |
InChI |
InChI=1S/C35H43N5O7/c1-35(2,3)39-33(45)27-16-10-18-40(27)34(46)31(43)25(19-22-11-5-4-6-12-22)38-32(44)26(20-29(36)41)37-30(42)21-47-28-17-9-14-23-13-7-8-15-24(23)28/h4-9,11-15,17,25-27,31,43H,10,16,18-21H2,1-3H3,(H2,36,41)(H,37,42)(H,38,44)(H,39,45)/t25-,26-,27-,31-/m0/s1 |
InChI 键 |
HTMNHRZEFBOZIL-QEETYVBOSA-N |
手性 SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O |
规范 SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


